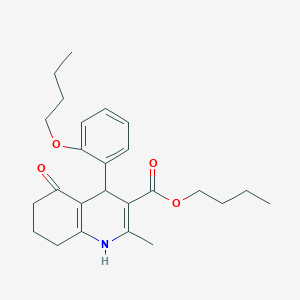

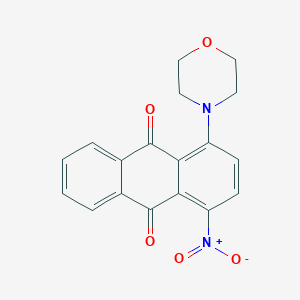

![molecular formula C18H17Cl3N2O3S B5232051 N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dichlorobenzyl)glycinamide](/img/structure/B5232051.png)

N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dichlorobenzyl)glycinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex molecules like N1-allyl-N2-[(4-chlorophenyl)sulfonyl]-N2-(3,4-dichlorobenzyl)glycinamide often involves multiple steps, including allylation, sulfonation, and functional group transformations. For instance, the allylation of aldehydes and imines using polymer-supported sulfonamide of N-glycine has been developed for good to high yields in various cases, demonstrating a potential pathway for introducing allyl groups into complex molecules (Gui-long Li & Gang Zhao, 2006). Similarly, the use of allyl 4-chlorophenyl sulfone for sequential α-alkylation and cobalt-catalyzed allylic substitution illustrates methods for incorporating chlorophenylsulfonyl and allyl motifs (M. Kojima et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds like N1-allyl-N2-[(4-chlorophenyl)sulfonyl]-N2-(3,4-dichlorobenzyl)glycinamide can be intricately analyzed through techniques such as X-ray crystallography. Studies on related molecules have revealed the importance of the spatial arrangement of functional groups and their impact on the molecule's reactivity and interactions. For example, the crystal and molecular structure of methyl-(4-chlorophenyl)sulfone highlights how sulfones can form paired associates in crystals, which might be relevant for understanding the solid-state behavior of similar sulfonamide-based compounds (Sergey N. Adamovich et al., 2017).

Chemical Reactions and Properties

The presence of allyl, sulfonyl, and benzyl functional groups in a single molecule opens up a plethora of chemical reactions. For instance, the palladium-catalyzed enantioselective 1,3-rearrangement of racemic allylic sulfinates allows for the asymmetric synthesis of allylic sulfones, showcasing the reactivity of allyl and sulfonyl groups under catalytic conditions (Thomas Jagusch et al., 2004). Additionally, sulfur dioxide-mediated syntheses demonstrate the versatility of sulfonamides in forming polyfunctional sulfonamides and sulfonic esters, indicating the chemical flexibility of sulfonamide groups (L. Bouchez et al., 2004).

Propiedades

IUPAC Name |

2-[(4-chlorophenyl)sulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl3N2O3S/c1-2-9-22-18(24)12-23(11-13-3-8-16(20)17(21)10-13)27(25,26)15-6-4-14(19)5-7-15/h2-8,10H,1,9,11-12H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPMTNSFBAUNKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CN(CC1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-chlorophenyl)sulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-prop-2-enylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4,5-bis(4-chlorophenyl)-1H-imidazol-2-yl]phenol](/img/structure/B5231969.png)

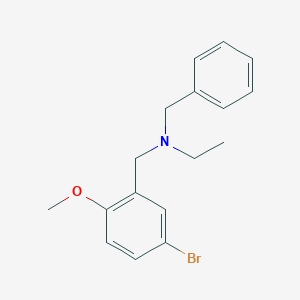

![2-bromo-4-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5231976.png)

![4-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5231988.png)

![methyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5231998.png)

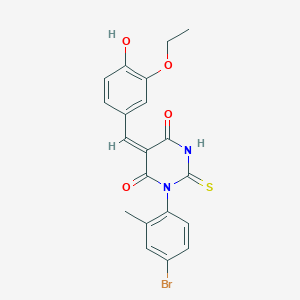

![2-(1H-benzimidazol-1-ylmethyl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5232030.png)

![1-acetyl-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5232034.png)

![3-(5-{[3-(1-naphthyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5232039.png)

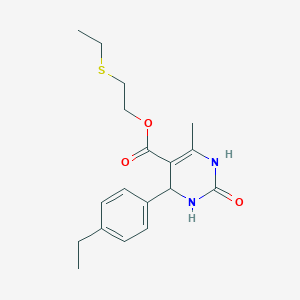

![1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-phenoxy-2-propanol](/img/structure/B5232083.png)